molecular formula C8H15FN2O2 B11761404 3-(Boc-amino)-3-fluoroazetidine

3-(Boc-amino)-3-fluoroazetidine

Cat. No.: B11761404
M. Wt: 190.22 g/mol
InChI Key: JZRQBMFBYRSCFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Boc-amino)-3-fluoroazetidine is a chemical compound that features a fluorine atom and a tert-butoxycarbonyl (Boc) protected amino group attached to an azetidine ring The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-3-fluoroazetidine typically involves the introduction of the Boc protecting group to an azetidine derivative. One common method involves the reaction of 3-fluoroazetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-3-fluoroazetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Boc-amino)-3-fluoroazetidine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound is used in the development of novel materials with unique properties, such as fluorinated polymers.

    Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-3-fluoroazetidine depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as enzymes or receptors. The Boc group provides protection during synthesis, allowing for selective reactions at other sites on the molecule. Once the Boc group is removed, the free amine can interact with its target, potentially inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Boc-amino)-3-fluoroazetidine is unique due to the presence of the fluorine atom, which can significantly alter the compound’s chemical properties, such as its reactivity and stability. Fluorine atoms can also enhance the biological activity of pharmaceutical compounds by increasing their metabolic stability and membrane permeability .

Properties

Molecular Formula

C8H15FN2O2

Molecular Weight

190.22 g/mol

IUPAC Name

tert-butyl N-(3-fluoroazetidin-3-yl)carbamate

InChI

InChI=1S/C8H15FN2O2/c1-7(2,3)13-6(12)11-8(9)4-10-5-8/h10H,4-5H2,1-3H3,(H,11,12)

InChI Key

JZRQBMFBYRSCFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CNC1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.